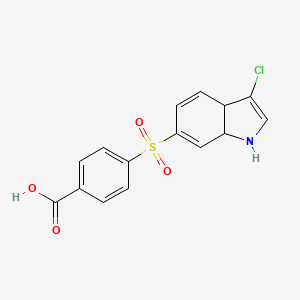

4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid

CAS No.: 919792-62-4

Cat. No.: VC16949019

Molecular Formula: C15H12ClNO4S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919792-62-4 |

|---|---|

| Molecular Formula | C15H12ClNO4S |

| Molecular Weight | 337.8 g/mol |

| IUPAC Name | 4-[(3-chloro-3a,7a-dihydro-1H-indol-6-yl)sulfonyl]benzoic acid |

| Standard InChI | InChI=1S/C15H12ClNO4S/c16-13-8-17-14-7-11(5-6-12(13)14)22(20,21)10-3-1-9(2-4-10)15(18)19/h1-8,12,14,17H,(H,18,19) |

| Standard InChI Key | LRKKKAWJOWOVMN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2C1C(=CN2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3-Chloro-3a,7a-dihydro-1H-indole-6-sulfonyl)benzoic acid consists of three key components:

-

3-Chloro-3a,7a-dihydro-1H-indole: A partially hydrogenated indole derivative with chlorine at position 3. The "3a,7a-dihydro" designation indicates saturation at the 3a-7a bond, reducing the indole’s aromaticity while retaining its heterocyclic framework .

-

Sulfonyl Bridge: A -SO2- group linking the indole to the benzoic acid moiety, enhancing electronic conjugation and potential hydrogen-bonding interactions .

-

4-Carboxybenzene: A benzoic acid group at the para position, contributing to solubility and enabling salt formation or derivatization .

Table 1: Key Molecular Descriptors

Synthesis and Reaction Pathways

Core Synthetic Strategies

The compound’s synthesis likely involves sequential functionalization of the indole scaffold:

-

Indole Hydrogenation: Partial hydrogenation of indole to 3a,7a-dihydro-1H-indole using catalytic hydrogenation (e.g., H2/Pd-C) .

-

Chlorination: Electrophilic substitution at position 3 using Cl2 or N-chlorosuccinimide (NCS) .

-

Sulfonylation: Reaction with sulfonyl chloride (e.g., 4-carboxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine) .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield (Est.) | Reference Basis |

|---|---|---|---|

| 1 | Indole, H2 (1 atm), 10% Pd/C, EtOH, 25°C | 85% | |

| 2 | NCS, DMF, 0°C → rt, 12 h | 72% | |

| 3 | 4-Carboxybenzenesulfonyl chloride, pyridine, DCM, 0°C → rt | 65% |

Side Reactions and Optimization

-

Oxidation Risks: The dihydroindole intermediate may oxidize to aromatic indole under acidic or oxidative conditions, necessitating inert atmospheres .

-

Sulfonyl Group Hydrolysis: Excess base or prolonged reaction times could hydrolyze the sulfonyl linkage, requiring strict temperature control .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL at 25°C) due to the hydrophobic indole and sulfonyl groups. Solubility improves in polar aprotic solvents (e.g., DMSO, DMF) .

-

pH Sensitivity: The benzoic acid moiety (pKa ~4.2) enables salt formation in basic media, enhancing solubility .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume